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Executive Summary
Enisamium iodide, the active pharmaceutical ingredient in the antiviral drug Amizon®, has

demonstrated a broad spectrum of activity against several respiratory RNA viruses. This

technical guide provides an in-depth overview of the antiviral properties of enisamium, with a

focus on its efficacy against influenza viruses and SARS-CoV-2. The document summarizes

key quantitative data from in vitro and in vivo studies, details relevant experimental

methodologies, and visualizes the proposed mechanism of action and experimental workflows.

The primary mechanism of enisamium's antiviral effect is the inhibition of viral RNA-dependent

RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. This inhibition is

primarily mediated by its hydroxylated metabolite, VR17-04, which shows greater potency than

the parent compound.

In Vitro Antiviral Activity of Enisamium
Enisamium has been evaluated against a range of respiratory viruses in various cell culture

models. The following tables summarize the key quantitative data on its antiviral efficacy.

Table 1: Antiviral Activity of Enisamium against Influenza Viruses
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Virus Strain Cell Line Assay Type
Efficacy
Metric

Value (µM) Reference

Influenza

A/Brisbane/5

9/2007

(H1N1)

dNHBE
Virus Yield

Reduction
EC90 157 [1]

Influenza

A/Tennessee/

1-560/2009

(H1N1pdm09

)

dNHBE
Virus Yield

Reduction
EC90 231 [1]

Influenza

A/Perth/16/20

09 (H3N2)

dNHBE
Virus Yield

Reduction
EC90 439 [1]

Influenza

A/Vietnam/12

03/2004

(H5N1)

dNHBE
Virus Yield

Reduction
EC90 234 [1]

Influenza

A/Anhui/1/20

13 (H7N9)

dNHBE
Virus Yield

Reduction
EC90 234 [1]

Influenza

B/Florida/4/2

006

dNHBE
Virus Yield

Reduction
EC90 165 [1]

Influenza

A/WSN/33

(H1N1)

A549
Minigenome

Assay
IC50 354 [2]

Influenza A

Virus

Polymerase

(in vitro)

Cell-free

RNA

Polymerase

Assay

IC50 46,300 [2][3]
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dNHBE: differentiated Normal Human Bronchial Epithelial cells A549: Human lung

adenocarcinoma cells

Table 2: Antiviral Activity of Enisamium and its Metabolite VR17-04 against SARS-CoV-2

Compoun
d

Virus/Tar
get

Cell
Line/Syst
em

Assay
Type

Efficacy
Metric

Value
(µM)

Referenc
e

Enisamium

Iodide

SARS-

CoV-2
NHBE RT-qPCR IC50

~600 (250

µg/ml)
[4]

Enisamium

Chloride

SARS-

CoV-2
Caco-2

CPE

Inhibition
IC50 1,200 [4]

Enisamium

SARS-

CoV-2

nsp12/7/8

Cell-free

RNA

Polymeras

e Assay

IC50 40,700 [2]

VR17-04

SARS-

CoV-2

nsp12/7/8

Cell-free

RNA

Polymeras

e Assay

IC50
2,000-

3,000
[2]

VR17-04

Influenza A

Virus

Polymeras

e

Cell-free

RNA

Polymeras

e Assay

IC50 840 [2]

NHBE: Normal Human Bronchial Epithelial cells Caco-2: Human colorectal adenocarcinoma

cells CPE: Cytopathic Effect

Mechanism of Action
The antiviral activity of enisamium is attributed to its ability to inhibit the RNA-dependent RNA

polymerase (RdRp) of RNA viruses.[5][6] Upon administration, enisamium is metabolized to a

more potent hydroxylated form, VR17-04.[7] This active metabolite directly targets the viral

RdRp, thereby impeding viral RNA synthesis and subsequent replication.[7][8] Molecular

dynamics simulations suggest that VR17-04 may function by preventing the incorporation of

GTP and UTP into the nascent RNA strand.[3][9]
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Caption: Proposed mechanism of action for Enisamium.

Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for

assessing the antiviral activity of enisamium.

Virus Yield Reduction Assay in dNHBE Cells
This assay is crucial for evaluating antiviral efficacy in a physiologically relevant cell model

where viruses may not produce a classic cytopathic effect.

Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured on

permeable supports to form a polarized epithelium.

Compound Treatment: Cells are pre-incubated with varying concentrations of enisamium
iodide or a vehicle control for a specified period.

Virus Infection: The apical side of the cell culture is inoculated with a specific influenza virus

strain at a defined multiplicity of infection (MOI).

Incubation: The infected cells are incubated for 24 to 48 hours to allow for viral replication.

Virus Quantification: At the end of the incubation period, the apical supernatant is collected,

and the viral titer is determined by a TCID50 (50% Tissue Culture Infectious Dose) assay on

Madin-Darby canine kidney (MDCK) cells.

Data Analysis: The reduction in viral titer in the enisamium-treated cells is compared to the

vehicle control to calculate the EC90 (the concentration that inhibits virus yield by 90%).
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Caption: Workflow for a virus yield reduction assay.

Cell-Free RNA Polymerase Activity Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic

activity of the viral RNA polymerase.

Protein Expression and Purification: The subunits of the viral RNA polymerase complex (e.g.,

PB1, PB2, and PA for influenza virus; nsp7, nsp8, and nsp12 for SARS-CoV-2) are

expressed and purified.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1194652?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mixture Preparation: A reaction mixture is prepared containing the purified

polymerase complex, a model RNA template, ribonucleoside triphosphates (rNTPs, one of

which is radioactively labeled), and a buffer.

Compound Addition: Varying concentrations of enisamium or its metabolite VR17-04 are

added to the reaction mixtures.

Incubation: The reactions are incubated at an optimal temperature to allow for RNA

synthesis.

Product Analysis: The newly synthesized radiolabeled RNA products are separated by gel

electrophoresis.

Quantification and Data Analysis: The intensity of the bands corresponding to the RNA

products is quantified. The percentage of inhibition at each compound concentration is used

to calculate the IC50 (the concentration that inhibits polymerase activity by 50%).
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Caption: Workflow for a cell-free RNA polymerase activity assay.

Clinical Efficacy
Clinical trials have been conducted to evaluate the efficacy and safety of enisamium iodide in

patients with acute respiratory viral infections (ARVI), including influenza and COVID-19.[10]

[11] In a study involving patients with influenza and other respiratory viral infections,

enisamium treatment was associated with reduced virus shedding and a faster recovery

compared to a placebo group.[12][13] For instance, on day 3 of treatment, 71.2% of patients in

the enisamium group tested negative for viral antigens, compared to 25.0% in the placebo
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group.[12][13] By day 14, 93.3% of patients treated with enisamium had fully recovered,

versus 32.5% in the placebo group.[7]

An interim analysis of a clinical trial in hospitalized COVID-19 patients requiring supplementary

oxygen showed that the mean recovery time was 11.1 days in the enisamium group,

compared to 13.9 days for the placebo group.[9]

Conclusion
Enisamium iodide is an antiviral agent with a demonstrated broad-spectrum activity against

influenza A and B viruses, SARS-CoV-2, and other respiratory viruses. Its mechanism of action,

involving the inhibition of viral RNA-dependent RNA polymerase by its active metabolite VR17-

04, represents a key target for antiviral drug development. The data from in vitro, in vivo, and

clinical studies support its potential as a therapeutic option for the management of respiratory

viral infections. Further research is warranted to fully elucidate its antiviral spectrum and clinical

utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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